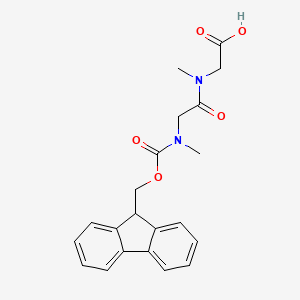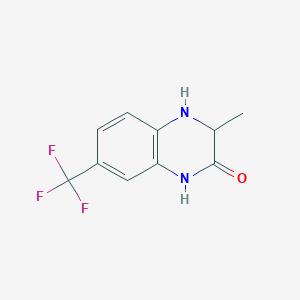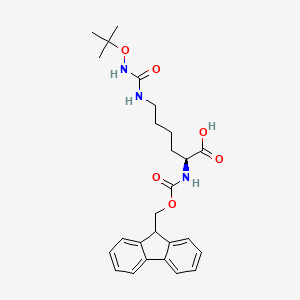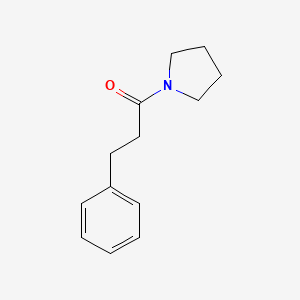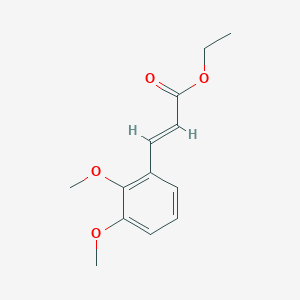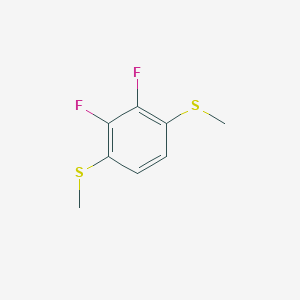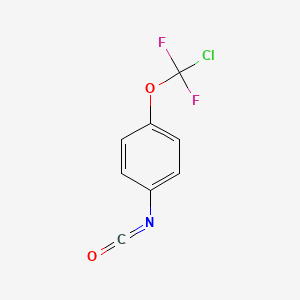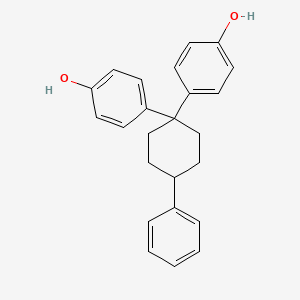
4,4'-(4-Phenylcyclohexylidene)bisphenol
説明
4,4'-(4-Phenylcyclohexylidene)bisphenol, also known as 4,4'-Bis(4-hydroxyphenyl)cyclohexane (BPCH) or 4,4'-Isopropylidenediphenol (IPDP), is an important industrial chemical that has been used in a variety of applications. BPCH is a white, crystalline solid with a melting point of 206 °C and a molecular weight of 262.3 g/mol. It is a highly hydrophobic compound, insoluble in water, and is mainly used as a monomer in the production of polymers, paints, coatings, and adhesives. In addition, BPCH has also been used as an antioxidant in food packaging and as a plasticizer for PVC.
科学的研究の応用
DNA Adsorption and Extraction
Bisphenol Z has been utilized in the synthesis of poly(4,4′-cyclohexylidene bisphenol oxalate)/silica nanocomposites which show promising results in DNA adsorption studies . These nanocomposites have been tested for their DNA extraction capabilities, with variations in the monomer/silica ratio affecting the size, morphology, and efficiency of DNA extraction. The high surface area of these composites contributes to their effectiveness in solid-phase DNA extraction, making them valuable in genetic engineering and molecular biology research.
Nanocomposite Synthesis
The compound serves as a monomer in the formation of nanocomposites with fumed silica. These nanocomposites are characterized by techniques such as SEM, FTIR spectroscopy, DSC, TGA, XRD, and BET analysis . The resulting materials have potential applications in nanotechnology, including the development of new materials with enhanced mechanical, thermal, and chemical properties.
Polymer Surface Modification
Poly(4,4′-cyclohexylidene bisphenol oxalate) has been studied following surface modification and composite formation with microcrystalline cellulose and magnetic iron oxide nanoparticles . This modification enhances the material’s properties, making it suitable for advanced applications in materials science, such as in the creation of smart materials with responsive surfaces.
特性
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWXYNBBKULSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(4-Phenylcyclohexylidene)bisphenol | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
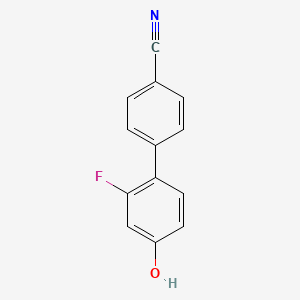
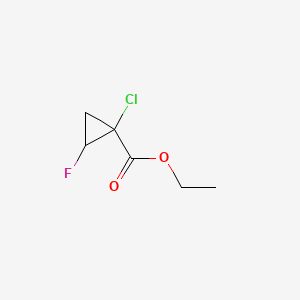
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
